(4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an indene, a benzo[b][1,4]thiazine, and a piperidine . These functional groups are common in many pharmaceuticals and could potentially impart a variety of biological activities to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple ring structures and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present in its structure. For example, the piperidine ring might be involved in nucleophilic reactions, while the benzo[b][1,4]thiazine ring might participate in electrophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of multiple ring structures might increase its rigidity and affect its solubility .Scientific Research Applications
NMDA Receptor Antagonists
(4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, a compound related to the chemical , has been identified as a potent NR2B subunit-selective antagonist of the NMDA receptor. This suggests the potential application of such compounds in modulating neurological pathways, particularly those involving NMDA receptors (Borza et al., 2007).
Antimicrobial and Antifungal Activity
A study on related compounds indicates significant antimicrobial and antifungal properties. These compounds were effective against bacterial strains and showed promise as antimycobacterial agents. This suggests potential applications of (4-(2,3-Dihydro-1H-Inden-5-yl)-1,1-Dioxido-4H-Benzo[b][1,4]Thiazin-2-yl)(4-Methylpiperidin-1-yl)methanone in treating bacterial infections (Pandya et al., 2019).
Synthesis and Computational Studies
Compounds structurally similar to (4-(2,3-Dihydro-1H-Inden-5-yl)-1,1-Dioxido-4H-Benzo[b][1,4]Thiazin-2-yl)(4-Methylpiperidin-1-yl)methanone have been synthesized and characterized using NMR, IR, and mass spectrometry. These studies provide valuable insights into the molecular structure and properties of such compounds, which are essential for understanding their potential applications in scientific research (Rajaraman et al., 2015).
Neuroprotective Activity
Research on 8-alkylamino-1,4-benzoxazines, compounds with structural similarities, demonstrated neuroprotective properties. These compounds effectively prevented ATP level reduction in hypoxic conditions, suggesting a potential application in treating neurological disorders or injuries (Largeron et al., 2001).
Future Directions
properties
IUPAC Name |
[4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-17-11-13-25(14-12-17)24(27)23-16-26(20-10-9-18-5-4-6-19(18)15-20)21-7-2-3-8-22(21)30(23,28)29/h2-3,7-10,15-17H,4-6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEMQGFRNJBNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(CCC5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone |
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